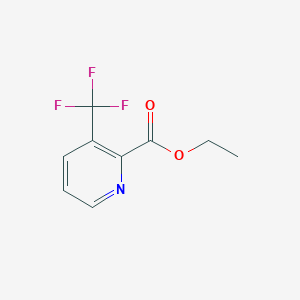

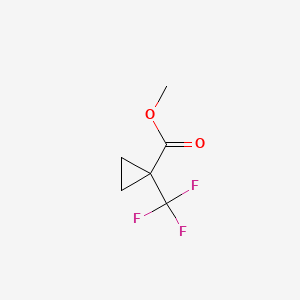

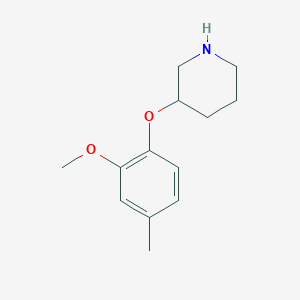

![molecular formula C12H9NO4S B1324965 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde CAS No. 885267-52-7](/img/structure/B1324965.png)

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde, also known as 2-Furylmethylsulfanyl-5-nitrobenzaldehyde or 2-Furylmethylsulfanyl-5-nitrobenzoic acid, is an organosulfur compound belonging to the class of arylaldehydes. It is a colorless solid, soluble in organic solvents and water. It is an important chemical intermediate for the synthesis of a number of organic compounds, such as drugs, dyes, and fragrances.

Scientific Research Applications

Understanding Molecular Mechanisms

Research has indicated that compounds related to 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde are crucial in understanding molecular mechanisms. For instance, primary amine–promoted ring opening in carbapenem-derived p-nitrobenzyl esters involves compounds where the β-lactam ring opens by C7–N bond cleavage, accompanied by simultaneous amidation of ester groups. This process leads to the formation of enantiomerically pure pyrrolidine derivatives, showcasing the compound's significance in stereochemical transformations and pharmaceutical synthesis (Valiullina et al., 2020).

Coffee Aroma Staling

The compound and its derivatives play a significant role in understanding the molecular mechanisms of coffee aroma staling. It's involved in the formation of phenol/2-furfurylthiol conjugates in coffee beverages, crucial for the storage-induced degradation of odorous thiols (Müller & Hofmann, 2007). Furthermore, its involvement in the synthesis and structure determination of covalent conjugates formed from the sulfury-roasty-smelling 2-furfurylthiol and di- or trihydroxybenzenes, and their identification in coffee brew, highlights its importance in flavor science and food chemistry (Müller et al., 2006).

Organic Synthesis

The compound is also significant in organic synthesis. For instance, the Doyle-Kirmse reaction of allylic sulfides with diazoalkane-free (2-furyl)carbenoid transfer demonstrates its utility in generating furan-containing sulfides and heteroatom-containing polycyclic compounds (Kato et al., 2003). Moreover, the synthesis and structure determination of covalent conjugates formed from the sulfury-roasty-smelling 2-furfurylthiol and di- or trihydroxybenzenes, and their identification in coffee brew, indicate its relevance in understanding the flavor profiles and chemical reactions occurring during coffee roasting and storage (Müller et al., 2006).

properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-7-9-6-10(13(15)16)3-4-12(9)18-8-11-2-1-5-17-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZHMLCZXRPAQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

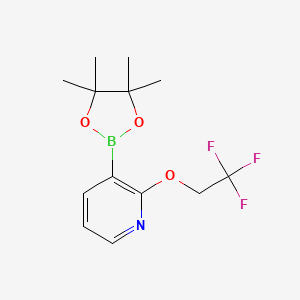

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

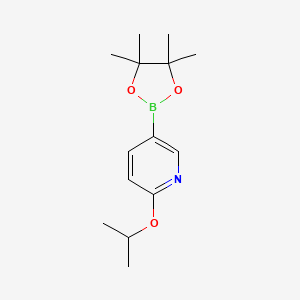

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)

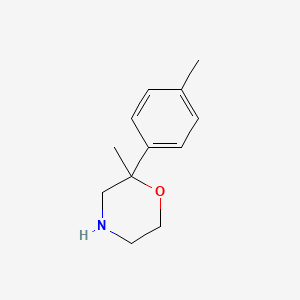

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)